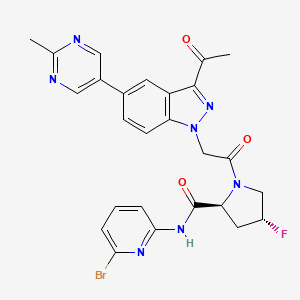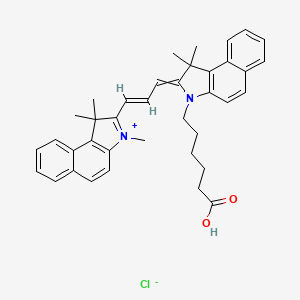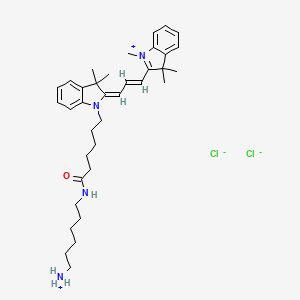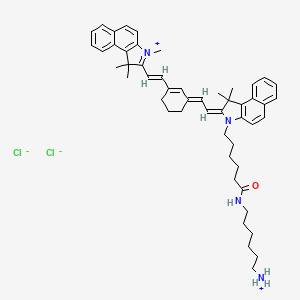
Danicopan
Vue d'ensemble
Description
Danicopan, also known as ACH-4471, is a medication used for the treatment of paroxysmal nocturnal hemoglobinuria . It is a complement inhibitor that reversibly binds to factor D to prevent alternative pathway-mediated hemolysis and deposition of complement C3 proteins on red blood cells . It was approved for medical use in Japan in January 2024 .
Synthesis Analysis
The synthesis of Danicopan was performed using standard methods .
Molecular Structure Analysis
The molecular formula of Danicopan is C26H23BrFN7O3 . Its molecular weight is 580.41 g/mol .
Chemical Reactions Analysis
Danicopan is a first-in-class oral small molecule FD inhibitor . In vitro studies with RBCs collected from PNH patients have shown that danicopan not only inhibited hemolysis but also prevented deposition of C3 fragments on PNH RBCs .
Physical And Chemical Properties Analysis
Danicopan has a molecular weight of 580.41 g/mol . It is stored at -20°C as a powder .
Applications De Recherche Scientifique
Treatment for Paroxysmal Nocturnal Haemoglobinuria (PNH)
Danicopan has been approved by the FDA as an add-on therapy to C5-targeted antibodies for extravascular haemolysis (EVH) in adults with paroxysmal nocturnal haemoglobinuria (PNH) . PNH is a rare, chronic, and progressive blood disorder caused by acquired mutations that lead to a lack of protective surface proteins on blood cells .
Complement Factor D Inhibitor
Danicopan is an oral small molecule and the first factor D inhibitor to market . It acts on the serine protease factor D, a proximal node in the alternative complement system .
Dual Inhibition of C5 and Factor D
Dual inhibition of both C5 and factor D reduced complement-mediated red blood cell destruction in preclinical work . This points to a path forward for PNH patients on C5-antibodies with EVH .
Improvement of Haemoglobin Concentration
The FDA approved danicopan based on results from a phase III trial in 73 patients randomized to danicopan or placebo as add-on therapy to ravulizumab or eculizumab . The primary endpoint was the change in haemoglobin concentration from baseline to week 12 .
Reduction of Transfusion Need
Danicopan plus Ultomiris or Soliris demonstrated superiority compared to placebo plus Ultomiris or Soliris for this specific patient population, with statistically significant and clinically meaningful improvements in haemoglobin levels, transfusion avoidance, and FACIT Fatigue scores from baseline .
Potential Monotherapy for Geographic Atrophy
AstraZeneca is testing danicopan as a potential monotherapy for geographic atrophy .
Mécanisme D'action
Target of Action
Danicopan, also known as ACH-0144471, is a small molecule that primarily targets complement factor D . Factor D is a rate-limiting enzyme in the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and factor D is integral to the activation of this system .
Mode of Action
Danicopan works by reversibly binding to factor D , thereby inhibiting its function . This inhibition prevents the activation of the alternative pathway of the complement system . By blocking factor D, Danicopan helps to control both intravascular and extravascular hemolysis , which are key processes in the pathophysiology of paroxysmal nocturnal hemoglobinuria (PNH) .
Biochemical Pathways
The complement system consists of a series of proteins that work together to destroy foreign invaders, trigger inflammation, and remove debris from cells and tissues . In PNH, due to certain genetic mutations, some of the body’s cells lack protective proteins, making them susceptible to attack by the complement system .
Danicopan’s inhibition of factor D specifically blocks the alternative pathway of the complement system . This pathway is responsible for the continuous, low-level activation of the complement system, independent of antibodies . By blocking this pathway, Danicopan prevents the deposition of C3 fragments on red blood cells, thereby reducing hemolysis .
Pharmacokinetics
The pharmacokinetics of Danicopan involve its absorption, distribution, metabolism, and excretion. After oral administration, Danicopan is absorbed into the bloodstream. It has been found to cross the blood-retina barrier and bind to melanin, leading to a higher and more sustained exposure in melanin-containing ocular tissues . The metabolism of Danicopan involves amide hydrolysis . More detailed information about the ADME properties of Danicopan is currently under investigation.
Result of Action
The primary result of Danicopan’s action is the reduction of hemolysis in patients with PNH . By inhibiting factor D, Danicopan prevents the destruction of red blood cells, thereby increasing hemoglobin levels . This leads to a decrease in anemia and a reduction in the need for blood transfusions .
Action Environment
The efficacy and stability of Danicopan can be influenced by various environmental factors. For instance, the presence of other medications, such as C5 inhibitors (e.g., eculizumab, ravulizumab), can impact the effectiveness of Danicopan . When used in conjunction with these C5 inhibitors, Danicopan has been shown to provide additional benefits in controlling hemolysis .
Safety and Hazards
Orientations Futures
Danicopan has shown positive results in the ALPHA Phase III trial . It demonstrated a statistically significant and clinically meaningful increase in haemoglobin levels and maintained disease control in patients with paroxysmal nocturnal haemoglobinuria (PNH) who experience clinically significant extravascular haemolysis (EVH), compared to placebo plus established C5 inhibitor therapy .
Propriétés
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Danicopan | |
CAS RN |
1903768-17-1 | |
| Record name | Danicopan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danicopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DANICOPAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)



![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

